

comparative metabolomics of succinate in different cancer cell lines

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Compound of Interest

Compound Name: Succinate

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The Role of Succinate in Cancer: A Comparative Metabolomics Guide

An in-depth analysis of **succinate** accumulation in various cancer cell lines, detailing the underlying signaling pathways and providing comprehensive experimental protocols for its quantification.

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical oncometabolite, playing a significant role in tumorigenesis and cancer progression.

Dysregulation of **succinate** metabolism, often due to mutations in the **succinate** dehydrogenase (SDH) enzyme complex, leads to its accumulation. This guide provides a comparative overview of **succinate** levels in different cancer cell lines, elucidates the signaling pathways impacted by elevated **succinate**, and offers detailed experimental protocols for researchers and drug development professionals.

Comparative Analysis of Succinate Levels in Cancer Cell Lines

The accumulation of **succinate** is a hallmark of certain cancers, particularly those with mutations in the genes encoding for the SDH complex. While extensive quantitative data across a wide variety of cell lines is still an area of active research, available studies consistently demonstrate elevated **succinate** levels in SDH-deficient cells compared to their wild-type counterparts.

Cancer Cell Line	Cancer Type	Key Genetic Feature	Observed Succinate Level
HCT116	Colon Cancer	SDHB-knockout	Significant accumulation compared to wild-type control cells.
U-87 MG	Glioblastoma	Malignant cell line	Higher levels of succinate when compared with mesenchymal stem cells.
LNCaP	Prostate Cancer	Wild-type	Extracellular succinate uptake stimulates mitochondrial biogenesis and enhances malignant potential.
MCF-7	Breast Cancer	Wild-type (luminal A)	Succinate identified in metabolomic profiles; relative levels vary compared to other breast cancer cell lines.
MDA-MB-231	Breast Cancer	Wild-type (triple-negative)	Succinate identified in metabolomic profiles; relative levels vary compared to other breast cancer cell lines.

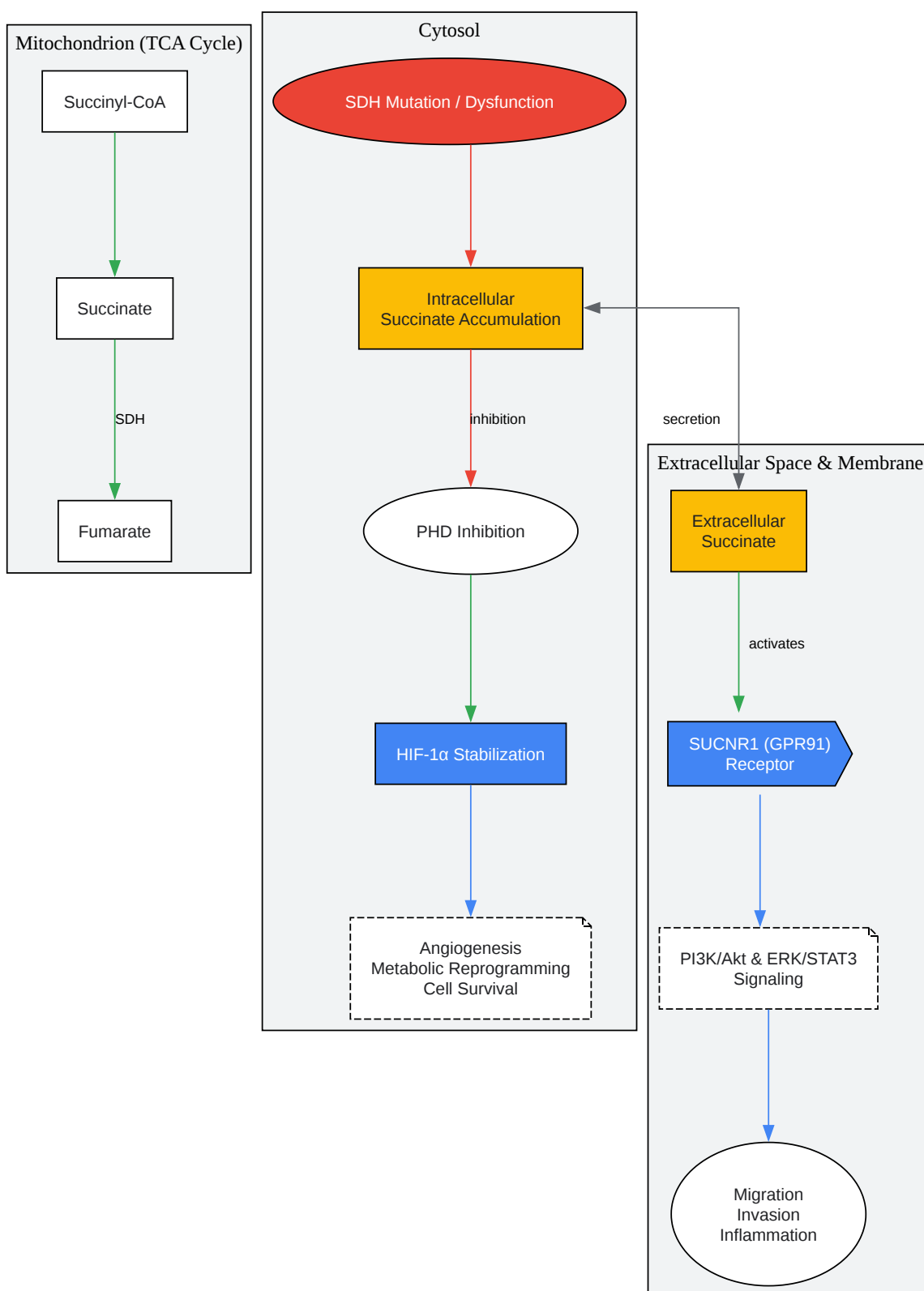
Note: This table presents a summary of findings from various studies. Direct quantitative comparison between different studies can be challenging due to variations in experimental conditions and analytical methods.

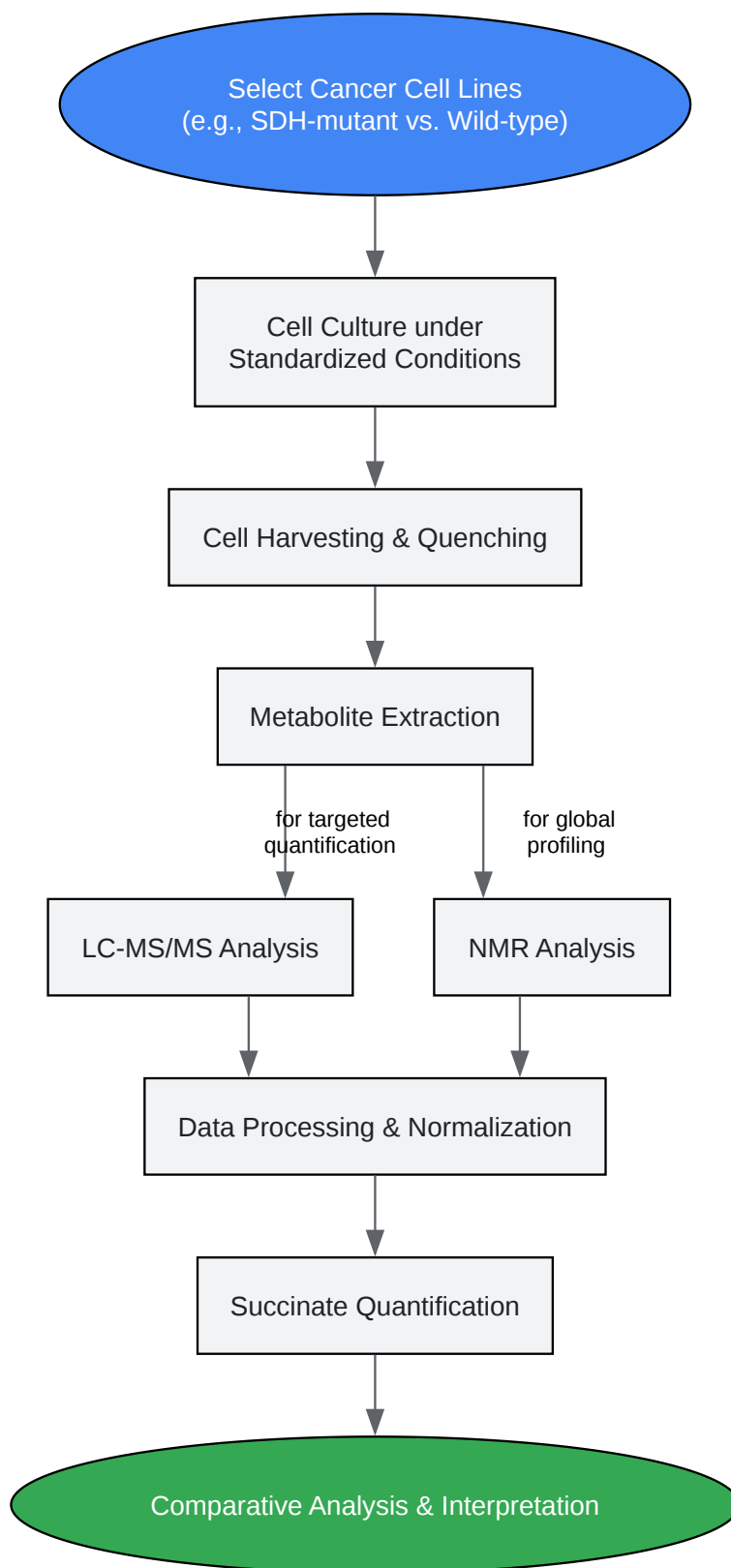
Succinate as an Oncometabolite: Key Signaling Pathways

The accumulation of intracellular **succinate** disrupts normal cellular signaling, primarily by inhibiting α -ketoglutarate-dependent dioxygenases, which include prolyl hydroxylases (PHDs) and histone/DNA demethylases. This inhibition has profound effects on gene expression and cellular function, promoting a pro-tumorigenic environment.

One of the most well-characterized consequences of **succinate** accumulation is the stabilization of Hypoxia-Inducible Factor 1- α (HIF-1 α) under normoxic conditions. By inhibiting PHDs, **succinate** prevents the degradation of HIF-1 α , leading to the activation of hypoxic signaling pathways that promote angiogenesis, metabolic reprogramming, and cell survival.

Furthermore, extracellular **succinate** can act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91). This interaction triggers downstream signaling cascades, including the PI3K/Akt and ERK/STAT3 pathways, which are known to promote cell migration, invasion, and inflammation.





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